2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.24 g/mol . It is an aromatic amine and is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an aminoethanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of an amine catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride: A salt form with similar properties but enhanced solubility.
2-Amino-2-(pyrazin-2-yl)ethan-1-ol: A structurally similar compound with a pyrazine ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-amino-2-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(8)4-9/h2-3,6,9H,4,8H2,1H3 |
InChI Key |
SKSYCEDURIYPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CO)N |
Origin of Product |
United States |
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